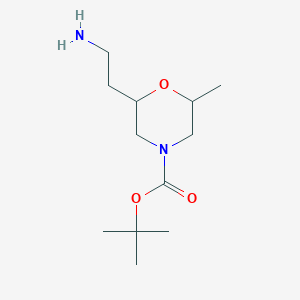

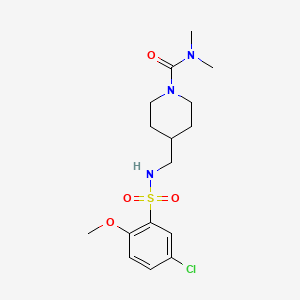

Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl groups as protecting groups due to their steric bulk and ease of removal. For example, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by kinetic resolution of a precursor compound . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine in a multi-step process that includes acetonization and Boc protection . These methods could potentially be adapted for the synthesis of tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized by NMR, MS, and IR spectroscopy. For instance, the structure of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was confirmed by MS and 1H NMR . These techniques could be used to analyze the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates react with different electrophiles to yield α-substituted products . N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, showcasing the versatility of tert-butyl groups in synthetic chemistry . These reactions provide a framework for understanding how this compound might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects. For example, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was synthesized using organocatalysis, and its properties were confirmed by various spectroscopic methods . The tert-butyl group's influence on the compound's stability, solubility, and reactivity is significant and would be an important aspect of the analysis for this compound.

Applications De Recherche Scientifique

Novel Synthesis Methods

- The compound has been utilized in novel intramolecular cyclization processes to synthesize new types of cyclic amino acids. These synthetic pathways offer insights into the development of innovative compounds with potential applications in medicinal chemistry and drug design (Hao, Ohkura, Amii, & Uneyama, 2000).

NMR Tagging in Protein Research

- A related compound, O-tert-Butyltyrosine, has been investigated for its application as an NMR tag in high-molecular-weight systems . This research highlights the potential of tert-butyl groups in facilitating the detection and analysis of proteins and ligand binding affinities through NMR spectroscopy, enabling studies at lower concentrations than traditionally possible (Chen et al., 2015).

Chemical Characterization and Structural Analysis

- Studies involving synthesis, characterization, and thermal analysis of tert-butyl and ethyl substituted compounds have provided detailed insights into their structural properties. Such research is crucial for understanding the physical and chemical behaviors of tert-butyl substituted morpholines, aiding in their application in material science and pharmaceuticals (Çolak, Karayel, Buldurun, & Turan, 2021).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines, closely related to the compound , have shown versatility as intermediates for the asymmetric synthesis of amines . This has implications for the synthesis of a wide range of enantioenriched amines, contributing to the field of asymmetric catalysis and the production of pharmaceuticals (Ellman, Owens, & Tang, 2002).

Advanced Organic Synthesis Techniques

- The versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions showcases the adaptability of tert-butyl-containing compounds in organic synthesis. This research underlines the compound's potential in creating variously substituted aromatic compounds, which are valuable in medicinal chemistry and material science (Jasch, Höfling, & Heinrich, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-9-7-14(8-10(16-9)5-6-13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXPNWAYHPWSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CCN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

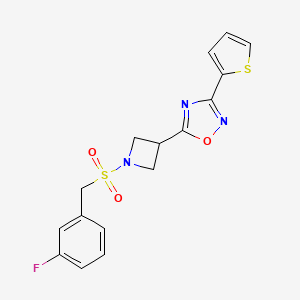

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

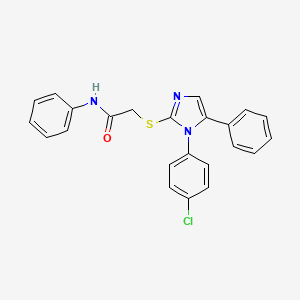

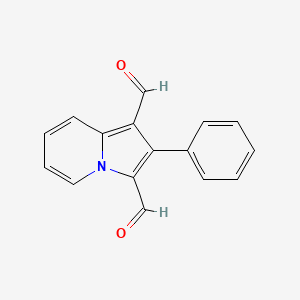

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

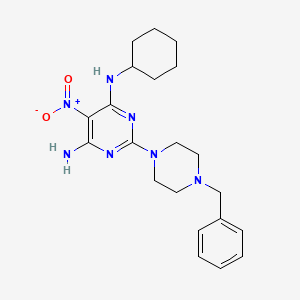

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)